Metabolic Stability: N-Methyl LTC4 Resists Conversion to LTD4/LTE4 vs. Rapid Metabolism of LTC4
N-Methyl LTC4 is not readily metabolized to LTD4 and LTE4, whereas native LTC4 is rapidly converted under physiological conditions [1]. The N-methyl modification confers resistance to γ-glutamyl transpeptidase and dipeptidase activity, eliminating the confounding effects of sequential metabolic products that possess distinct receptor pharmacology .
| Evidence Dimension | Metabolic stability (resistance to enzymatic conversion to LTD4/LTE4) |
|---|---|
| Target Compound Data | Stable; not readily metabolized |
| Comparator Or Baseline | LTC4: Rapidly metabolized to LTD4 and LTE4 |
| Quantified Difference | Qualitative difference: resistance vs. rapid metabolism |
| Conditions | In vitro and in vivo systems |
Why This Matters
Procurement of N-methyl LTC4 eliminates the need to account for the biological activity of metabolic products LTD4 and LTE4, enabling unambiguous attribution of observed effects to CysLT2 receptor activation.
- [1] Yan D, Stocco R, Sawyer N, Nesheim ME, Abramovitz M, Funk CD. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and beta arrestin assays. Mol Pharmacol. 2011 Feb;79(2):270-8. View Source
